4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a fluorophenyl group, a piperazine ring, and a triazole-pyrimidine moiety, making it a versatile candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and triazole intermediates. The reaction conditions often include the use of solvents such as chloroform and catalysts like potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound has been shown to interact with various enzymes and receptors, including equilibrative nucleoside transporters (ENTs) and adenosine receptors.
Pathways Involved: By inhibiting ENTs, the compound can modulate nucleotide synthesis and adenosine function, leading to downstream effects on cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine, including:
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- 3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
What sets this compound apart is its unique combination of a fluorophenyl group, a piperazine ring, and a triazole-pyrimidine moiety. This structural arrangement imparts distinct pharmacological properties, such as higher selectivity for certain molecular targets and enhanced stability under physiological conditions .
Properties
Molecular Formula |
C16H16FN7 |
---|---|
Molecular Weight |
325.34 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C16H16FN7/c17-13-1-3-14(4-2-13)22-5-7-23(8-6-22)15-9-16(20-11-19-15)24-12-18-10-21-24/h1-4,9-12H,5-8H2 |
InChI Key |
WMNTXQGBQXFRNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC(=C3)N4C=NC=N4 |
Origin of Product |
United States |
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